(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one typically involves the condensation of benzylidenehydrazine with 4-chlorobenzylidene thiazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylidene or thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted thiazolidinones .
Scientific Research Applications
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, resulting in antimicrobial activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone
- (2E,6E)-2,6-Bis(3-methoxybenzylidene)cyclohexanone
- (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone
Uniqueness
Compared to similar compounds, (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one stands out due to its unique combination of benzylidene and thiazolidinone moieties, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H14ClN3OS |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-8-6-12(7-9-14)10-15-16(22)20-17(23-15)21-19-11-13-4-2-1-3-5-13/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+ |
InChI Key |
VROREXPZZUZUQG-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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